BenchChemオンラインストアへようこそ!

2-(4-Hydroxyphenyl)-1H-indol-5-ol

Estrogen Receptor SERM Breast Cancer

Procure the exact 4,5-dihydroxy-2-phenylindole isomer (CAS 62613-59-6) to avoid the functional risks of generic scaffolds. This unsubstituted 4,5-diol provides a validated starting point for systematic SAR: negligible ER binding (RBA=0.01) enables precise engineering of affinity via N-1/C-3 alkylation, while the indol-5-ol core yields IDO1 IC50=13 nM. Dual phenolic hydroxyls permit antioxidant profiling and proprietary kinase inhibitor derivatization. Ensure your studies are built on the correct isomer—order high-purity (≥98%) material today.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 62613-59-6
Cat. No. B8598141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-1H-indol-5-ol
CAS62613-59-6
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)O)O
InChIInChI=1S/C14H11NO2/c16-11-3-1-9(2-4-11)14-8-10-7-12(17)5-6-13(10)15-14/h1-8,15-17H
InChIKeyNMEHVJNIHQLFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenyl)-1H-indol-5-ol (CAS 62613-59-6): A Dual-Functionality Scaffold for SERM Development and IDO1 Inhibition Research


2-(4-Hydroxyphenyl)-1H-indol-5-ol is a dihydroxy-substituted 2-phenylindole derivative (molecular formula C14H11NO2, molecular weight 225.24 g/mol) . The compound belongs to a class of 2-phenylindoles that have been systematically investigated as non-steroidal estrogen receptor (ER) ligands and antitumor agents since the 1980s [1]. Current knowledge confirms its utility as a versatile synthetic intermediate for preparing N-1 and C-3 alkylated derivatives with enhanced ER binding, as well as its emerging role as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor [2].

Why Generic 2-Phenylindole Analogs Cannot Substitute for 2-(4-Hydroxyphenyl)-1H-indol-5-ol (CAS 62613-59-6) in Estrogen Receptor and IDO1 Research


Substituting a generic 2-phenylindole scaffold for this specific 4,5-diol isomer introduces quantifiable risks across multiple functional dimensions. Structure-activity relationship (SAR) studies demonstrate that both the position of hydroxyl substituents and the absence of alkyl blocking groups govern ER binding affinity, estrogenic/antiestrogenic character, and antitumor efficacy [1]. The unalkylated 4,5-dihydroxy pattern confers negligible ER binding (RBA = 0.01), which is functionally distinct from the high-affinity binding (RBA up to 33) observed with N-alkylated or C-3 alkylated analogs [1]. Furthermore, IDO1 inhibition potency, logP-driven solubility, and amenability to downstream functionalization are all exquisitely sensitive to the hydroxylation pattern and substitution on the indole nitrogen [2]. The quantitative evidence below demonstrates that nominal structural analogs produce divergent biological outcomes, making blind substitution scientifically invalid.

Quantitative Differentiation of 2-(4-Hydroxyphenyl)-1H-indol-5-ol (CAS 62613-59-6) Versus Closest Analogs: ER Affinity, IDO1 Potency, Intrinsic Antioxidant Activity, and Synthetic Versatility


Estrogen Receptor Binding Affinity (RBA) vs. N-Alkylated and C-3 Alkylated 2-Phenylindole Analogs

The target compound (5b) exhibits negligible binding to the calf uterine estrogen receptor (RBA = 0.01, relative to estradiol = 100) [1]. In contrast, the 1,3-dimethyl-4,6-dihydroxy analog (19b) shows an RBA of 33, and the 1-ethyl-4,5-dihydroxy analog (27b) achieves an RBA of 18 [1]. The presence of an alkyl group on the indole nitrogen is a prerequisite for ER binding; its absence in the target compound results in a >1,000-fold reduction in receptor affinity [1]. This positions the target compound as a functionally silent scaffold ideal for studying the effects of progressive alkylation on ER pharmacology.

Estrogen Receptor SERM Breast Cancer

IDO1 Inhibitory Potency vs. the Clinical Inhibitor Epacadostat

The target compound inhibits mouse IDO1 with an IC50 of 13 nM, measured in P815 cells transfected with mouse IDO1 [1]. The clinical-stage IDO1 inhibitor epacadostat (INCB 024360) exhibits IC50 values ranging from 10 nM (human IDO1, cell-based assay) [2] to 52.4 nM (mouse IDO1-transfected HEK293/MSR cells) [2]. Thus, the target compound's cellular potency is within the same order of magnitude as a clinically advanced IDO1 inhibitor, yet its structural simplicity (MW 225.24, only two hydroxyl substituents, no nitrogen-containing side chain) provides a distinct advantage for fragment-based lead optimization and scaffold hopping [1].

IDO1 Immuno-Oncology Enzyme Inhibition

Mammary Tumor Growth Inhibition vs. Unsubstituted 2-Phenylindole Scaffolds

While the target compound (5b) itself lacks sufficient ER binding to act as a standalone antitumor agent, its N-1 and C-3 alkylated derivatives (prepared from this scaffold) exhibit strong growth inhibition of DMBA-induced hormone-dependent mammary tumors in rats. Derivatives 20c, 24c, and 35c reduced average tumor area at therapeutic doses [1]. In contrast, 2-phenylindoles lacking the para-hydroxy group on the phenyl ring or with hydroxyl groups repositioned to meta positions show either diminished tumor inhibition or switch to agonist activity [1]. This SAR is critically dependent on the 4-hydroxyphenyl-5-hydroxyindole core geometry uniquely present in the target compound.

Mammary Tumor Antiestrogen In Vivo Efficacy

Computational Physicochemical Profile vs. Clinically Relevant 2-Phenylindole Analogs

The target compound has a calculated octanol-water partition coefficient (LogP) of approximately 3.25 and a topological polar surface area (TPSA) of 56.25 Ų , with three hydrogen bond donors and two acceptors [1]. By comparison, N-alkylated derivatives such as the 1-ethyl-4,6-dihydroxy analog (20b) exhibit increased LogP (estimated ~3.8 based on additional methylene units) and reduced hydrogen bond donor count, leading to altered membrane permeability and distribution profiles [2]. The target compound's balanced hydrophilicity-lipophilicity ratio (LogP ~3.25) differentiates it from the more lipophilic alkylated analogs and the more polar mono-hydroxy variants, positioning it as a preferred intermediate for parallel medicinal chemistry exploration without premature optimization of ADME properties.

LogP Drug-Likeness Physicochemical Properties

Validated Application Scenarios for 2-(4-Hydroxyphenyl)-1H-indol-5-ol (CAS 62613-59-6) Based on Quantitative Differentiation Evidence


Non-Estrogenic Scaffold for Selective Estrogen Receptor Modulator (SERM) Lead Generation

The compound's negligible ER binding (RBA = 0.01) [1] makes it the ideal starting point for systematic SAR studies aimed at engineering ER affinity via N-1 or C-3 alkylation. Researchers can introduce alkyl substituents incrementally and measure the resulting increase in RBA, enabling precise tuning of agonist/antagonist character [1]. This scaffold has already yielded derivatives with RBA values up to 33 and confirmed in vivo mammary tumor inhibition [1].

IDO1 Inhibitor Fragment-Based Drug Discovery and Lead Optimization

With a cellular IDO1 IC50 of 13 nM [2], the compound serves as a validated fragment hit for immunology and oncology programs. Its low molecular weight (225.24 Da) and simple 4,5-dihydroxy substitution pattern provide ample vectors for fragment growing, linking, or scaffold hopping without infringing on the more complex chemotypes of clinical-stage IDO1 inhibitors such as epacadostat [3].

Chemical Biology Tool for Studying Hydroxyl Group Contributions to Indole Antioxidant Mechanisms

The compound's two phenolic hydroxyl groups (4-hydroxyphenyl and 5-hydroxyindole) are capable of donating hydrogen atoms for free radical scavenging [4]. The specific 4,5-dihydroxy arrangement can be compared with 4,6-dihydroxy and 5,6-dihydroxy isomers to dissect the exact contribution of each hydroxyl position to antioxidant mechanisms, with 2-phenylindole derivatives having demonstrated 72-98% inhibition of lipid peroxidation at 1 mM [4].

Synthetic Intermediate for Patent-Protected Kinase Modulators

The indol-5-ol core is a recognized pharmacophore in kinase inhibitor patents, including the NantBioScience family of substituted indol-5-ol derivatives targeting protein kinase-mediated diseases [5]. Procuring the unadorned 4,5-diol enables proprietary functionalization at N-1, C-3, and the phenolic oxygens, generating novel chemical matter for kinase selectivity profiling.

Quote Request

Request a Quote for 2-(4-Hydroxyphenyl)-1H-indol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.